molecular formula C15H15Cl2NO3S B2927691 4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide CAS No. 1808463-29-7

4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide

Cat. No.: B2927691
CAS No.: 1808463-29-7
M. Wt: 360.25
InChI Key: HZYGMBJPYTWTCX-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 2-chlorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-2-21-15-9-12(7-8-14(15)17)22(19,20)18-10-11-5-3-4-6-13(11)16/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYGMBJPYTWTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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